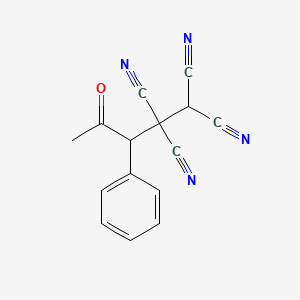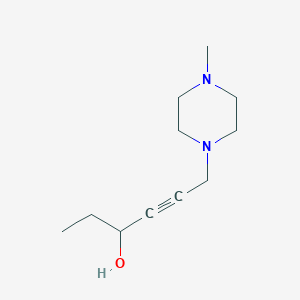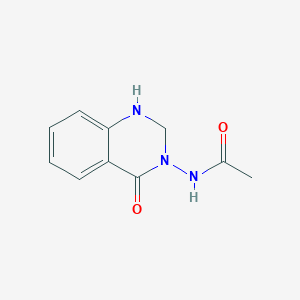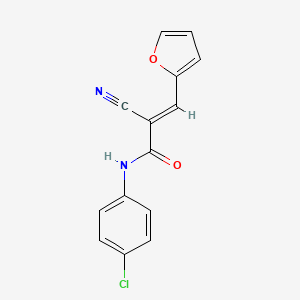
4-Oxo-3-phenylpentane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-phenylpentane-1,1,2,2-tetracarbonitrile: (CAS#: 69155-31-3) is a heterocyclic compound with the following chemical formula:
C9H6N4O
. It belongs to the family of tetracarbonitriles and contains both cyano (CN) and carbonyl (C=O) functional groups .Preparation Methods
Synthetic Routes:: The compound can be synthesized through the interaction of 2-aryl ketones with tetracyanoethylene (TCNE). Specifically, 3-aryl-4-oxoalkane-1,1,2,2-tetracarbonitriles are formed by this reaction .
Reaction Conditions:: The directed rearrangement of these 4-oxoalkane-1,1,2,2-tetracarbonitriles in acetic acid, in the presence of ammonium acetate, leads to the formation of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles. These products contain an aryl substituent conjugated with the acceptor buta-1,3-diene-1,1,3-tricarbonitrile moiety .
Industrial Production:: While specific industrial production methods are not widely documented, research on the synthesis of related compounds suggests that solvent-free approaches may be explored .
Chemical Reactions Analysis
Reactions:: 4-Oxo-3-phenylpentane-1,1,2,2-tetracarbonitrile can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium cyanide (NaCN) or ammonia (NH₃).
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-3-phenylpentane-1,1,2,2-tetracarbonitrile finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in drug discovery due to its structural features.
Medicine: Investigated for its pharmacological properties.
Industry: May contribute to the development of functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
4-Oxo-3-phenylpentane-1,1,2,2-tetracarbonitrile shares structural similarities with other tetracarbonitriles, but its unique features set it apart. Further research can explore its distinct properties and applications.
Properties
Molecular Formula |
C15H10N4O |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-oxo-3-phenylpentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C15H10N4O/c1-11(20)14(12-5-3-2-4-6-12)15(9-18,10-19)13(7-16)8-17/h2-6,13-14H,1H3 |
InChI Key |
JBXARIRBDYYREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092873.png)
![2,5-dichloro-4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11092876.png)

![phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11092893.png)
![5-Bromo-2-hydroxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11092899.png)
![2-[(2Z)-4-(naphthalen-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11092903.png)
![1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11092908.png)
![(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11092911.png)

![5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11092922.png)

![1,3-dioxo-2-[4-(phenylamino)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11092939.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B11092947.png)
